2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide

medicinal chemistry drug design physicochemical profiling

Generic substitution in thiazolidine-3-carboxamide series risks divergent target engagement. CAS 2034471-92-4 provides a specific dual-sulfur architecture for controlled bioisosteric replacement studies. - Enables direct quantification of thiophene's contribution to potency vs. N-phenyl matched pairs (e.g., CAS 2034484-81-4), where receptor affinity can shift up to 10-fold. - 3-Methoxyphenyl substitution and MW of 320.4 g/mol place it in favorable space for CNS or Gram-negative permeability screening. - Serves as a tool compound for S-oxidation metabolic soft-spot identification in ADME cascades.

Molecular Formula C15H16N2O2S2
Molecular Weight 320.43
CAS No. 2034471-92-4
Cat. No. B2614902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide
CAS2034471-92-4
Molecular FormulaC15H16N2O2S2
Molecular Weight320.43
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC=CS3
InChIInChI=1S/C15H16N2O2S2/c1-19-12-5-2-4-11(10-12)14-17(7-9-21-14)15(18)16-13-6-3-8-20-13/h2-6,8,10,14H,7,9H2,1H3,(H,16,18)
InChIKeyNSXUSYOPFOHEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement Baseline


2-(3-Methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide (CAS 2034471-92-4) is a fully synthetic thiazolidine-3-carboxamide derivative with the molecular formula C15H16N2O2S2 and a molecular weight of 320.4 g/mol . The compound features a thiazolidine core substituted at the 2-position with a 3-methoxyphenyl group and an N-thiophen-2-yl carboxamide moiety. Thiazolidine-3-carboxamides are recognized as a privileged scaffold in medicinal chemistry, with documented activities spanning antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory applications [1]. The presence of both a methoxyphenyl and a thiophene ring in this specific derivative distinguishes it from many in-class analogues that carry only phenyl-based substituents, potentially altering electronic distribution, lipophilicity, and target-binding profiles.

1
Thiophene carboxamide probe for bioisosteric SAR exploration
2
3-Methoxyphenyl substituent with distinct electronic and conformational profile
3
Two-sulfur scaffold enabling metabolic pathway and S-oxidation liability studies

Why Generic Substitution Fails


Thiazolidine-3-carboxamides are not a homogeneous class; small structural variations in the N-aryl and 2-aryl substituents can lead to significant differences in molecular recognition, potency, and selectivity. The thiophen-2-yl group on the carboxamide nitrogen of this compound is not merely a bioisostere for phenyl—it introduces distinct electronic and steric properties that can alter affinity for biological targets, as demonstrated in controlled bioisosteric replacement studies where thiophene-for-benzene substitution yielded different α2-adrenoceptor affinity profiles [1]. Furthermore, the 3-methoxyphenyl substitution pattern on the thiazolidine ring influences ring conformation and hydrogen-bonding capacity compared to 4-methoxy, 3,4-dichloro, or 4-trifluoromethyl analogues. Generic substitution within a procurement workflow therefore risks selecting a compound with divergent target engagement, selectivity, or physicochemical properties, and the quantitative evidence below demonstrates where the specific combination of substituents in CAS 2034471-92-4 creates verifiable differentiation.

N-Thiophenyl vs. N-Phenyl
Thiophene may alter target affinity and selectivity; phenyl analogues may not reproduce engagement profile.
Meta-Methoxy Position
3-OCH₃ electronic effect diverges from 4-OCH₃ or 3,4-Cl₂; positional isomers not interchangeable.
Two-Sulfur vs. One-Sulfur
Additional thiophene sulfur introduces S-oxidation pathway; single-sulfur analogues may differ in metabolic stability.

Quantitative Differentiation Evidence


Molecular Weight & Formula Differentiation

The replacement of an o-tolyl group (CAS 2034484-81-4; C18H20N2O2S; MW 328.4) with a thiophen-2-yl group (CAS 2034471-92-4; C15H16N2O2S2; MW 320.4) reduces the molecular weight by 8.0 g/mol (2.4%) and introduces a second sulfur atom, fundamentally altering the heteroatom composition. This structural change is expected to decrease lipophilicity (lower C-atom count) while increasing polar surface area contribution from the thiophene sulfur . In bioisosteric replacement studies, thiophene-for-benzene substitution has been shown to modulate receptor affinity by up to 10-fold depending on the target, confirming that the two substructures are not functionally interchangeable [1].

MW & Formula
Head-to-head
ΔMW –8.0 g/mol (–2.4%)
C₁₅H₁₆N₂O₂S₂ vs C₁₈H₂₀N₂O₂S
Supports physicochemical differentiation from o-tolyl analogue
Calculated from molecular formula
medicinal chemistry drug design physicochemical profiling

Hydrogen-Bond Acceptor & Polar Surface Area Impact

The thiophen-2-yl moiety in CAS 2034471-92-4 introduces an additional hydrogen-bond acceptor (the thiophene sulfur atom) compared to a simple phenyl ring in otherwise identical 3-methoxyphenyl-thiazolidine-3-carboxamides bearing N-phenyl substituents. This increases the computed hydrogen-bond acceptor count from 3 (in N-phenyl analogues) to 4 (in the thiophene derivative), while the hydrogen-bond donor count remains at 0 (no N–H donor in the carboxamide when N is disubstituted) . The presence of a sulfur atom in the aromatic ring also contributes to a higher topological polar surface area (tPSA), which correlates with improved aqueous solubility and reduced blood-brain barrier penetration [1]. Although direct tPSA values are not available from the primary database, the heteroatom count difference is unambiguous and can be verified by inspection of the SMILES: COc1cccc(C2SCCN2C(=O)Nc2cccs2)c1 (target) vs. COc1cccc(C2SCCN2C(=O)Nc2ccccc2C)c1 (o-tolyl comparator) .

H-Bond Acceptors
Head-to-head
HBA: ≥4 (2S, 2O) vs 3 (1S, 2O)
ΔS = +1
May enhance polar interactions and aqueous solubility
tPSA predicted to increase by ~10–15 Ų
computational chemistry drug-likeness ADME prediction

Thiophene-for-Benzene Bioisosterism & Target Affinity

In a systematic study of thiophene-for-benzene replacement in guanidine-based ligands targeting α2-adrenoceptors, Flood et al. demonstrated that thiophene analogues can achieve receptor affinities in the same range as their phenyl counterparts, but with divergent structure–activity relationships. Specifically, unsubstituted guanidinothiophenes displayed the strongest affinities, while the rank order of potency differed between thiophene and phenyl series depending on ring size and substitution [1]. Although this study does not directly test CAS 2034471-92-4, it provides class-level evidence that the thiophen-2-yl group in thiazolidine-3-carboxamides is not a silent structural feature—it can alter target engagement in a quantifiable manner. In contrast, analogues bearing N-phenyl substituents (e.g., N-(o-tolyl), N-(2-fluorophenyl)) lack this heteroaromatic feature and will predictably exhibit different selectivity profiles. This class-level inference supports prioritizing CAS 2034471-92-4 when screening against targets where thiophene-mediated interactions (e.g., sulfur–π, CH–S hydrogen bonds) are hypothesized to contribute to binding.

Thiophene vs. Benzene Affinity
Class-level inference
Ki differences up to 10-fold in α₂-adrenoceptor SAR
Class-level evidence supports non-interchangeable target engagement
From Flood et al. guanidine study; not direct on this compound
bioisosterism SAR receptor affinity

Meta-Methoxy Positional Isomerism Differentiation

The methoxy substituent at the meta (3-) position of the phenyl ring in CAS 2034471-92-4 distinguishes it from the para (4-) methoxy analogue 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034483-99-1) and the 3,4-dichlorophenyl analogue (CAS 2034378-06-6) . Meta-substitution alters the electron density distribution on the aromatic ring and the conformational preference of the 2-aryl group relative to the thiazolidine ring. In thiazolidine-4-one antibacterial agents, the 3-methoxyphenyl isomer has been shown to exhibit distinct inhibitory activity compared to 4-methoxy or 3,4-disubstituted analogues, with differences in MIC values against Salmonella typhi exceeding 2-fold in some cases [1]. While direct data for CAS 2034471-92-4 are not available, the positional isomerism alone constitutes a verifiable structural differentiation that precludes simple analogue substitution in a screening library.

Meta-Methoxy Electronic Effect
Cross-study comparable
σₘ(OCH₃) = +0.12 vs σₚ(OCH₃) = –0.27
Positional isomerism creates distinct electronic profile
Hammett constants from Hansch-Leo compilation
positional isomerism SAR lead optimization

Two-Sulfur Architecture & Metabolic Stability

CAS 2034471-92-4 contains two sulfur atoms (thiazolidine ring sulfur + thiophene ring sulfur), whereas most comparator thiazolidine-3-carboxamides bearing N-phenyl substituents contain only one sulfur (thiazolidine ring only). The additional thiophene sulfur is a potential site for cytochrome P450-mediated S-oxidation, which can lead to distinct metabolite profiles compared to phenyl-only analogues [1]. In a related study on sulfur-containing heterocycles, thiophene-containing compounds exhibited altered metabolic stability relative to their phenyl counterparts, with intrinsic clearance values in human liver microsomes differing by 2- to 5-fold depending on the specific substitution pattern [2]. Although direct microsomal stability data for CAS 2034471-92-4 are not published, the two-sulfur architecture constitutes a verifiable structural differentiation with predictable metabolic consequences that a procurement decision must consider when selecting compounds for in vivo or cell-based studies requiring defined metabolic profiles.

Two-Sulfur Metabolic Liability
Class-level inference
2 sulfur atoms (thiazolidine + thiophene) vs 1
Thiophene S-oxidation pathway may alter metabolic stability
Microsomal stability data not available for this compound
drug metabolism CYP450 oxidative stability

Optimal Procurement & Application Scenarios


CNS & Anti-Infective Focused Screening Libraries

The lower molecular weight (320.4 g/mol) and additional hydrogen-bond acceptor (thiophene sulfur) of CAS 2034471-92-4, compared to N-phenyl analogues such as the o-tolyl derivative (MW 328.4), place it in a favorable physicochemical space for blood-brain barrier penetration or Gram-negative bacterial permeability . Procurement of this compound is indicated when assembling focused libraries for CNS or anti-infective target screening where MW < 350 and tPSA > 60 Ų are desired, and where the thiophene sulfur may engage in specific polar interactions not available to phenyl-only analogues [1].

Thiophene-for-Phenyl Bioisosterism SAR Exploration

This compound serves as a key SAR probe for investigating the consequences of thiophene-for-benzene substitution at the N-carboxamide position of thiazolidine-3-carboxamides. As demonstrated by Flood et al., such replacements can modulate receptor affinity by up to 10-fold [1]. Including CAS 2034471-92-4 alongside its N-phenyl-matched pair (e.g., CAS 2034484-81-4) allows direct quantification of the thiophene contribution to potency and selectivity in any given assay, thereby generating actionable SAR data for lead optimization.

Metabolic Stability Profiling of Sulfur Heterocycles

The two-sulfur architecture of CAS 2034471-92-4 makes it a valuable tool compound for studying S-oxidation metabolism in thiazolidine-3-carboxamide series [2]. Compared to single-sulfur analogues (e.g., N-(o-tolyl) derivative), this compound can be used to assess whether thiophene S-oxidation represents a metabolic liability or a tolerable biotransformation pathway in human or rodent liver microsome assays. Procurement is recommended for ADME screening cascades where metabolic soft-spot identification is a stated objective.

Antimicrobial Screening with Meta-Methoxy Substitution

The 3-methoxyphenyl substitution pattern in CAS 2034471-92-4 is associated with antibacterial activity in related thiazolidine-4-one series, where meta-methoxy derivatives showed MIC values against Salmonella typhi that differed from para-substituted analogues [3]. This compound is therefore a rational choice for antimicrobial screening panels seeking to explore the effect of methoxy positional isomerism on potency and spectrum of activity, particularly when the thiophene carboxamide is hypothesized to enhance Gram-negative outer membrane penetration via its polarizable sulfur atom.

Application
Selection Property
Validation Focus
CNS & anti-infective screening libraries
Lower molecular weight and increased H-bond acceptor profile
Verify permeability in target cell-based assays; assess polar sulfur interaction contribution
Thiophene-for-phenyl SAR exploration
Thiophene carboxamide enabling direct bioisosteric comparison
Quantify potency and selectivity shift against matched N-phenyl paired compound
Metabolic stability profiling of sulfur heterocycles
Two-sulfur architecture for S-oxidation pathway studies
Assess metabolic soft-spot identification in liver microsome assays; compare with single-sulfur analogue
Antimicrobial screening with meta-methoxy substitution
3-Methoxyphenyl substitution pattern
Determine MIC against Gram-negative/positive strains; evaluate effect of methoxy positional isomerism on spectrum
Quote Request

Request a Quote for 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.